ethyl (2Z)-2-hydroxyiminopropanoate

Description

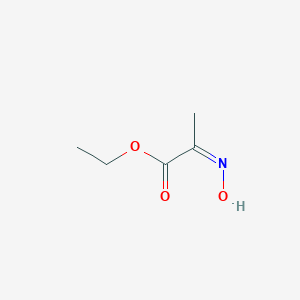

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-2-hydroxyiminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBDPHKMAMMTFW-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 2z 2 Hydroxyiminopropanoate

Condensation-Based Syntheses of Ethyl (2Z)-2-hydroxyiminopropanoate

The most direct and common method for synthesizing ethyl 2-(hydroxyimino)propanoate is the condensation reaction between ethyl pyruvate (B1213749) and a hydroxylamine (B1172632) salt. This reaction is a classic example of oximation of a ketone.

A well-documented procedure involves the reaction of ethyl pyruvate with hydroxylamine hydrochloride in an aqueous solution. nih.govresearchgate.net The reaction is typically facilitated by a base, such as sodium carbonate, to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile. nih.gov The process is generally high-yielding, often affording the product in nearly quantitative amounts (95-98%). nih.govresearchgate.net However, a significant challenge in this synthesis is the stereochemical outcome. The reaction overwhelmingly yields the thermodynamically more stable (E)-isomer, where the hydroxyl group of the oxime and the ester group are positioned trans to each other. researchgate.net Quantum mechanical modeling has confirmed that the planar (E)-isomer is lower in energy than any of the (Z)-conformers, explaining its preferential formation. researchgate.net

Table 1: Typical Condensation Reaction for Ethyl (2E)-2-hydroxyiminopropanoate Synthesis nih.gov

| Parameter | Value |

|---|---|

| Starting Material | Ethyl pyruvate |

| Reagent | Hydroxylamine hydrochloride |

| Base | Sodium carbonate |

| Solvent | Water |

| Reaction Time | 30 minutes |

| Temperature | Room Temperature |

| Yield | 95-98% |

| Primary Isomer | (E) |

Achieving a high yield of the desired (Z)-isomer via condensation requires overcoming the inherent thermodynamic preference for the (E)-isomer. Optimization of reaction conditions is key to influencing the kinetic-to-thermodynamic product ratio. Key parameters that can be adjusted include the choice of solvent, temperature, pH, and the nature of the hydroxylamine reagent.

While the standard aqueous, base-mediated synthesis is highly efficient for the (E)-isomer, achieving (Z)-selectivity likely requires non-equilibrium conditions. Strategies could involve:

Solvent Effects: Utilizing aprotic or non-polar solvents might alter the transition state geometry and minimize proton exchange that can lead to isomerization to the more stable (E)-form.

Temperature Control: Conducting the reaction at very low temperatures could trap the kinetically favored product, which may be the (Z)-isomer under certain conditions, before it has a chance to equilibrate.

pH Manipulation: Precise control of the reaction pH is critical. Oximation rates are highly pH-dependent, and specific pH ranges can favor either the formation or the stability of one isomer over the other. Acidic conditions, for instance, can catalyze the E/Z isomerization.

Table 2: Hypothetical Optimization Strategy for (Z)-Isomer Synthesis

| Parameter | Condition for (E)-Isomer | Potential Strategy for (Z)-Isomer | Rationale |

|---|---|---|---|

| Solvent | Water (Protic) | Toluene, Dichloromethane (Aprotic) | Minimize proton-mediated isomerization. |

| Temperature | Room Temperature | -78 °C to 0 °C | Trap kinetic product, prevent equilibration. |

| Base | Sodium Carbonate (Strong) | Pyridine, Et3N (Weaker Organic Base) | Modify the nucleophilicity and reaction kinetics. |

| Reaction Time | Long (e.g., >30 min) | Short / Quenched | Isolate product before isomerization can occur. |

The use of catalysts can offer a more sophisticated level of control over the stereochemical outcome of oximation reactions. While specific catalytic systems for the (Z)-selective synthesis of ethyl 2-hydroxyiminopropanoate are not widely reported, principles from related transformations suggest potential avenues. Lewis acid or organocatalyst systems could be designed to pre-organize the substrates—ethyl pyruvate and hydroxylamine—in a conformation that leads preferentially to the (Z)-oxime.

For example, chiral catalysts have been shown to influence the stereochemistry in reactions involving similar substrates, such as the catalytic asymmetric Friedel-Crafts reaction of pyrroles with β,γ-unsaturated α-ketoesters using a chiral Cu-prolinol complex. nih.gov A similar concept could be applied where a chiral catalyst coordinates to the dicarbonyl system of ethyl pyruvate, directing the attack of hydroxylamine from a specific face to yield the (Z)-product.

Alternative Synthetic Pathways for this compound

Given the thermodynamic challenge of forming the (Z)-isomer through direct condensation, alternative pathways that offer better kinetic control are highly desirable.

Chemo-selectivity becomes important when multiple reactive sites are present. In the context of this compound synthesis, this could involve the selective modification of a precursor molecule. One potential, though less direct, chemo-selective strategy involves the nitrosation of a suitable enolate precursor derived from ethyl propanoate.

A more advanced approach could adapt modern catalytic methods. For instance, chemodivergent reactions of oximes and diazo esters have been developed where the reaction outcome (C–N vs. C–O bond formation) is controlled by switching the catalyst. acs.orgnih.gov An analogous strategy could be envisioned where a precursor is selectively converted to the target oxime in the presence of other functional groups by careful catalyst selection. For example, iron-catalyzed reactions have been noted for their ability to achieve high chemo-selectivity in the functionalization of glycine (B1666218) derivatives with cycloketone oxime esters, highlighting the role of the catalyst in controlling reactivity. nih.gov

The primary goal of alternative methodologies is to achieve stereoselectivity for the (Z)-isomer. This often involves multi-step sequences or the use of specialized reagents and catalysts that can enforce a specific geometry.

One potential strategy is the use of directed reactions. By introducing a bulky protecting group on the hydroxylamine reagent, it might be possible to sterically enforce the formation of the (Z)-oxime. Subsequent removal of the protecting group would yield the desired product.

Furthermore, iridium-catalyzed N- and O-allylation of oximes has been shown to be highly enantio- and chemo-selective, even starting from E/Z mixtures of the oxime. chemrxiv.org This demonstrates that transition metal catalysis can effectively control the stereochemistry around the C=N bond. A related catalytic system could potentially be developed to either directly form the (Z)-isomer or to isomerize a pre-formed E/Z mixture to enrich the (Z)-form under kinetic control.

Another approach could be the modification of a different functional group into the desired oxime. For example, the synthesis of ethyl 2-hydroxyimino-2-cyanoacetate is achieved by treating ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) and acetic acid. prepchem.com A similar nitrosation of a suitable precursor derived from ethyl propanoate could potentially offer a different stereochemical pathway than the direct condensation of a keto-ester.

Derivatization and Analog Development from Ethyl 2z 2 Hydroxyiminopropanoate

Utilization of Ethyl (2Z)-2-hydroxyiminopropanoate as a Key Intermediate in Complex Molecule Synthesis

Ethyl (2E)-2-hydroxyiminopropanoate is a well-established key intermediate in the synthesis of more complex molecules, particularly ligands designed for coordination chemistry. nih.govresearchgate.net Its planar structure, a result of π-conjugation between the hydroxyimino and carbonyl groups, makes it an excellent scaffold for building larger, predictable molecular architectures. nih.govresearchgate.net

One of the primary applications of this compound is in condensation reactions with suitable diamines to form ligands with chelating oxime-and-amide moieties. nih.govresearchgate.net The synthesis typically involves the reaction of ethyl (2E)-2-hydroxyiminopropanoate with a diamine, such as 1,2-diaminoethane or 1,3-diaminopropane. In this reaction, the amino groups of the diamine react with the ester functionality of two molecules of ethyl (2E)-2-hydroxyiminopropanoate to form two new amide bonds. The resulting molecule is a multidentate ligand capable of coordinating with various transition metal ions.

Table 1: Examples of Complex Molecules Synthesized from Ethyl (2E)-2-hydroxyiminopropanoate

| Reactant | Product | Application |

| 1,2-Diaminoethane | N,N'-bis(1-(hydroxyimino)propanoyl)ethane-1,2-diamide | Chelating agent for transition metals |

| 1,3-Diaminopropane | N,N'-bis(1-(hydroxyimino)propanoyl)propane-1,3-diamide | Ligand for coordination complexes |

| o-Phenylenediamine | N,N'-bis(1-(hydroxyimino)propanoyl)benzene-1,2-diamine | Precursor to macrocyclic ligands |

The utility of ethyl (2E)-2-hydroxyiminopropanoate as an intermediate extends to the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

Chemical Modifications of the Ester Group for Functional Diversity

The ethyl ester group in this compound is a prime site for chemical modification to introduce functional diversity. Standard ester transformations such as transesterification and amidation can be employed to generate a library of derivatives with varied physicochemical properties.

Transesterification: The ethyl group can be readily exchanged by reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. This process, known as transesterification, allows for the introduction of a wide array of alkyl or aryl groups. mdpi.comresearchgate.net For example, reacting this compound with methanol (B129727) would yield mthis compound, while reaction with isopropanol (B130326) would produce isopropyl (2Z)-2-hydroxyiminopropanoate. These modifications can alter the molecule's solubility, lipophilicity, and steric profile.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires heating and may be facilitated by a catalyst. The resulting N-substituted amides introduce a hydrogen bond donor and can significantly alter the molecule's biological activity and receptor-binding properties. For instance, reaction with ammonia (B1221849) would yield (2Z)-2-hydroxyiminopropanamide, while reaction with methylamine (B109427) would give N-methyl-(2Z)-2-hydroxyiminopropanamide.

Table 2: Functional Diversity through Ester Modification

| Reaction Type | Reagent | Resulting Derivative | Potential Property Change |

| Transesterification | Methanol | Mthis compound | Increased polarity |

| Transesterification | Benzyl alcohol | Benzyl (2Z)-2-hydroxyiminopropanoate | Increased lipophilicity |

| Amidation | Ammonia | (2Z)-2-hydroxyiminopropanamide | Increased hydrogen bonding capability |

| Amidation | Diethylamine | N,N-diethyl-(2Z)-2-hydroxyiminopropanamide | Increased steric bulk, altered solubility |

Functionalization and Derivatization of the Hydroxyimino Moiety

The hydroxyimino (oxime) group offers another handle for derivatization, allowing for the synthesis of compounds with altered electronic properties and potential biological activities. The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated.

O-Alkylation (Etherification): The hydroxyl group of the oxime can be converted into an ether linkage by reaction with an alkyl halide in the presence of a base. This modification can enhance the lipophilicity and metabolic stability of the molecule. For example, treatment of this compound with methyl iodide in the presence of a base like sodium hydride would yield ethyl (2Z)-2-(methoxyimino)propanoate.

O-Acylation (Esterification): Reaction with acyl halides or anhydrides converts the hydroxyimino group into an oxime ester. This transformation can be used to introduce a variety of acyl groups, which can serve as prodrug moieties or modulate the reactivity of the molecule. For instance, reaction with acetyl chloride would produce ethyl (2Z)-2-(acetoxyimino)propanoate.

Table 3: Derivatization of the Hydroxyimino Moiety

| Reaction Type | Reagent | Resulting Derivative | Potential Functional Change |

| O-Alkylation | Methyl iodide | Ethyl (2Z)-2-(methoxyimino)propanoate | Increased lipophilicity, potential for altered bioactivity |

| O-Alkylation | Benzyl bromide | Ethyl (2Z)-2-(benzyloxyimino)propanoate | Significant increase in lipophilicity and steric bulk |

| O-Acylation | Acetyl chloride | Ethyl (2Z)-2-(acetoxyimino)propanoate | Introduction of a potential prodrug moiety |

| O-Acylation | Benzoyl chloride | Ethyl (2Z)-2-(benzoyloxyimino)propanoate | Enhanced stability and altered electronic properties |

Structure-Reactivity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies on the derivatives of this compound are not extensively documented, valuable insights can be drawn from SAR studies of structurally related compounds, particularly in the fields of agrochemicals and pharmaceuticals. nih.govtaylorfrancis.com Many commercial fungicides and insecticides feature the α-oximinoester or α-oximinoamide pharmacophore.

The biological activity of these compounds is often highly dependent on the nature of the substituents at both the ester/amide and the oxime positions.

Influence of the Ester/Amide Group: Modifications to the ester group can significantly impact the compound's pharmacokinetic properties. For example, increasing the lipophilicity of the ester by using longer alkyl chains or aromatic alcohols can enhance membrane permeability and transport to the target site. Conversely, introducing polar groups can increase water solubility. The conversion of the ester to an amide introduces a hydrogen bond donor, which can lead to different interactions with biological targets.

Influence of the Oxime Substituent: The substituent on the oxime oxygen plays a crucial role in determining the intrinsic activity of the molecule. In many insecticidal and fungicidal α-oximinoesters, the nature of the O-substituent is critical for binding to the target enzyme or receptor. mdpi.com Small alkyl groups, such as methyl, on the oxime ether are common in active compounds. The electronic properties of this substituent can also influence the reactivity of the entire molecule.

Table 4: Potential Structure-Activity Relationships of this compound Derivatives

| Modification Site | Substituent Type | Potential Impact on Activity | Rationale based on Analogous Compounds |

| Ester Group | Short-chain alkyl | May favor activity in certain biological systems | Optimization of steric and electronic properties |

| Ester Group | Long-chain alkyl/Aryl | Increased lipophilicity, potentially enhanced membrane permeability | Improved pharmacokinetics |

| Hydroxyimino Group | O-Methyl | Often associated with high insecticidal/fungicidal activity | Favorable interaction with target site |

| Hydroxyimino Group | O-Benzyl | May lead to steric hindrance or altered binding modes | Exploration of the binding pocket size |

Applications in Advanced Synthetic Methodologies

Role of Ethyl (2Z)-2-hydroxyiminopropanoate in Asymmetric Synthesis

Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer, is of paramount importance in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound serves as a valuable scaffold in this domain, primarily through its potential as a precursor to chiral auxiliaries and its derived ligands for enantioselective catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While direct applications of this compound as a chiral auxiliary precursor are not extensively documented, its structural motif as an α-oximino ester presents significant potential.

The general strategy for employing a chiral auxiliary involves a three-step process: attachment of the auxiliary to the substrate, diastereoselective reaction, and removal of the auxiliary. youtube.com In the context of this compound, the ester or the oxime functionality could be modified to introduce a chiral element. For instance, the ester could be transesterified with a chiral alcohol, or the oxime could be alkylated or acylated with a chiral reagent. The resulting chiral molecule could then be used to direct subsequent reactions, such as alkylations or cycloadditions, at the α-carbon. The rigidity of the oxime moiety can enhance the transfer of stereochemical information.

Table 1: Potential Chiral Auxiliaries Derived from α-Oximino Esters

| Chiral Auxiliary Type | Potential Modification of this compound | Potential Asymmetric Reaction |

| Chiral Ester | Transesterification with a chiral alcohol (e.g., (-)-menthol) | Diastereoselective enolate alkylation |

| Chiral Oxime Ether | O-alkylation with a chiral alkyl halide | Diastereoselective conjugate addition |

| Chiral Oxime Ester | O-acylation with a chiral acylating agent | Diastereoselective [2+2] cycloaddition |

Enantioselective catalysis is a powerful tool in asymmetric synthesis where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. The development of novel chiral ligands is central to the advancement of this field. nih.gov this compound represents a promising starting material for the synthesis of such ligands.

The presence of both a nitrogen and two oxygen atoms provides multiple coordination sites that can be exploited in the design of chiral ligands. For example, reduction of the oxime and ester functionalities can lead to chiral amino alcohols, which are well-established ligand scaffolds for a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. nih.gov Furthermore, the oxime nitrogen itself can act as a coordinating atom in a chiral ligand framework. The stereoisomer, ethyl (2E)-2-(hydroxyimino)propanoate, is known to be a key intermediate for the preparation of ligands with chelating oxime-and-amide moieties.

Table 2: Potential Chiral Ligands Derived from this compound and Their Applications

| Ligand Class | Synthetic Transformation of this compound | Potential Application in Enantioselective Catalysis |

| Chiral Amino Alcohols | Reduction of oxime and ester functionalities | Asymmetric hydrogenation of ketones and imines |

| Chiral Diamines | Amination of the ester followed by reduction of the oxime | Asymmetric transfer hydrogenation |

| Chiral Oxime-based Ligands | Functionalization of the oxime with a chiral moiety | Palladium-catalyzed asymmetric allylic alkylation |

Integration into Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer a rapid route to molecular complexity. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.gov

While the direct participation of this compound in well-established MCRs is not a common feature in the literature, its functional groups suggest a potential for its integration into novel MCR strategies. The oxime functionality, for instance, could potentially act as the nucleophilic component, or after conversion to an amine, participate as the amine component in a Ugi-type reaction. A Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov

Similarly, the Passerini reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide, could potentially be adapted to incorporate a derivative of this compound. For example, if the ester group were to be reduced to an aldehyde, the resulting molecule could serve as the carbonyl component in a Passerini reaction.

Strategic Use in Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs present in this compound make it a valuable starting material or intermediate in the total synthesis of complex and biologically active molecules. A notable example is its application in some synthetic routes towards oseltamivir (B103847) (Tamiflu®), a widely used antiviral drug for the treatment of influenza.

In several reported syntheses of oseltamivir, a key strategic element is the construction of the cyclohexene (B86901) core bearing multiple stereocenters. In an organocatalytic approach, an asymmetric Michael reaction between an alkoxyaldehyde and a nitroalkene is employed to set key stereocenters. wikipedia.org While not a direct use of this compound, related α-keto ester derivatives are central to these strategies, highlighting the utility of this class of compounds. The hydroxyimino functionality can serve as a precursor to an amino group, which is a crucial part of the final oseltamivir structure. The conversion of the oxime to an amine can be achieved through various reductive methods.

Table 3: Key Transformations of the Hydroxyimino Ester Moiety in Oseltamivir Synthesis

| Synthetic Step | Reagents and Conditions | Purpose of Transformation |

| Asymmetric Michael Addition | Organocatalyst (e.g., diphenylprolinol silyl (B83357) ether), nitroalkene | Establishment of key stereocenters on the cyclohexene ring |

| Domino Reaction | Diethyl vinylphosphate derivative | Formation of the ethyl cyclohexenecarboxylate core |

| Oxime Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents | Introduction of the essential amino group |

| Acylation | Acetic anhydride (B1165640) or acetyl chloride | Formation of the acetamido group present in oseltamivir |

Green Chemistry Principles Applied to Syntheses Involving this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including those involving this compound.

The synthesis of this compound itself can be approached from a green chemistry perspective. Traditional methods for oximation may use reagents that generate significant waste. The development of catalytic and more atom-economical methods for the introduction of the hydroxyimino group is an active area of research.

Furthermore, the reactions involving this compound can be designed to be more environmentally benign. For instance, the use of catalytic hydrogenation for the reduction of the oxime to an amine is a green alternative to stoichiometric reducing agents, as it utilizes molecular hydrogen and produces water as the only byproduct. okayama-u.ac.jp The choice of solvents is another critical aspect. The replacement of hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids is a key consideration. The development of one-pot or tandem reactions that minimize workup and purification steps also aligns with the principles of green chemistry by reducing solvent and energy consumption.

Table 4: Application of Green Chemistry Principles to Syntheses Involving this compound

| Green Chemistry Principle | Application in Synthesis/Reactions |

| Atom Economy | Utilizing MCRs or tandem reactions to incorporate most atoms from the reactants into the final product. |

| Use of Catalysis | Employing catalytic hydrogenation for oxime reduction instead of stoichiometric reagents. |

| Benign Solvents | Using water or ethanol as solvents for reactions where possible. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure to reduce energy consumption. |

| Renewable Feedstocks | Exploring bio-based routes to the starting materials for the synthesis of this compound. |

Role in Materials Science and Engineering

Exploration of Ethyl (2Z)-2-hydroxyiminopropanoate in Polymer Science

The potential utility of this compound in polymer science lies in its molecular structure, which features a polymerizable acrylate-like group and a reactive hydroxyimino group.

Monomer Applications in Polymerization Processes

In theory, the this compound molecule could serve as a monomer in addition polymerization reactions. The carbon-carbon double bond within its structure is susceptible to radical attack, which could initiate the formation of a polymer chain. The resulting polymer would have pendant hydroxyimino and ester functional groups along its backbone. These functional groups could then be available for post-polymerization modification, allowing for the tailoring of the polymer's properties. However, there is a lack of specific studies demonstrating the successful polymerization of this particular monomer or detailing the properties of the resulting polymer.

Development of Cross-linking Agents

The bifunctional nature of this compound suggests its potential as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials by forming a three-dimensional network. The hydroxyimino group could potentially react with other functional groups on polymer chains, such as isocyanates or epoxides, to form these cross-links. For instance, ethyl propanoate, a related ester, has been explored as a crosslinking agent in various polymer systems, where it facilitates the formation of chemical bonds between polymer chains. patsnap.com This suggests that with appropriate reaction conditions, this compound could theoretically perform a similar function.

Advanced Materials Development Utilizing this compound

The development of advanced materials often relies on the incorporation of functional molecules to impart specific properties.

Design of Novel Functional Materials

Functional materials are designed to possess specific properties that can be responsive to external stimuli. rsc.org The hydroxyimino group in this compound could be a site for attaching other functional moieties, leading to the creation of novel materials. For example, it could be modified to act as a sensor for specific metal ions or as a component in stimuli-responsive gels. Research into related compounds shows that oxime functionalities can be key intermediates in the synthesis of more complex molecules with specific applications. nih.gov

Supramolecular Chemistry and Self-Assembly Applications

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent interactions. The crystal structure of the related compound, ethyl (2E)-2-(hydroxyimino)propanoate, reveals strong intermolecular hydrogen bonding and π-stacking interactions that lead to the formation of molecular sheets. nih.gov This capacity for self-assembly is a key aspect of supramolecular chemistry. It is plausible that this compound could also exhibit interesting self-assembly behaviors, potentially forming organized structures like liquid crystals or gels. These structures are of interest for applications in electronics, optics, and biomedicine.

Surface Chemistry and Material Surface Modification

Modifying the surface of a material can dramatically alter its properties, such as wettability, biocompatibility, and adhesion, without changing the bulk material. The reactive groups of this compound could theoretically be used to graft the molecule onto a material's surface. This could be achieved by reacting the hydroxyimino group with a complementary functional group on the surface. Such a modification could be used, for example, to introduce specific functionalities to the surface of a medical implant to improve its interaction with biological tissues. While specific examples involving this compound are not available, the general principle of using functional molecules for surface modification is a well-established strategy in materials science.

Theoretical and Computational Studies of Ethyl 2z 2 Hydroxyiminopropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like ethyl (2Z)-2-hydroxyiminopropanoate. By solving the Schrödinger equation for the molecule, these methods can determine various electronic properties that govern its chemical behavior.

Electronic Properties:

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++**, have been employed to model the geometry and electronic distribution of similar oxime esters. rsc.orgnih.gov For the (Z)-isomer, such calculations would reveal the distribution of electron density, with the oxygen and nitrogen atoms of the oxime and ester groups being regions of high electron density. This is due to the presence of lone pairs of electrons and the polar nature of the C=N, N-O, C=O, and C-O bonds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is expected to be localized primarily on the hydroxyimino group, making it susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the π* orbitals of the C=N and C=O bonds, indicating these sites are prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Reactivity Descriptors:

Quantum chemical calculations can also provide various reactivity descriptors, as detailed in the table below. These descriptors help in predicting how the molecule will interact with other chemical species.

| Reactivity Descriptor | Predicted Characteristics for this compound |

| Molecular Electrostatic Potential (MEP) | The MEP map would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their role as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. |

| Atomic Charges | Natural Bond Orbital (NBO) analysis would likely show significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbon atoms of the carbonyl and imino groups, quantifying the polarity of these bonds. |

| Fukui Functions | These functions would help in identifying the most electrophilic and nucleophilic sites within the molecule with greater precision, guiding predictions for regioselectivity in reactions. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this involves studying the pathways of its formation, isomerization, and subsequent reactions.

One of the primary reactions of interest is the Z/E isomerization around the C=N double bond. Theoretical studies on similar oximes have shown that this process can occur via different mechanisms, including rotation around the C=N bond or an inversion at the nitrogen atom. mdpi.com Computational modeling can determine the transition state structures and activation energies for these pathways, providing insights into the conditions required for isomerization.

Furthermore, the reactions of this compound, such as its hydrolysis, reduction, or use as a precursor in synthesizing nitrogen-containing heterocycles, can be investigated. nih.govnih.gov Computational studies can model the step-by-step mechanism of these transformations, identifying intermediates and transition states. This information is crucial for optimizing reaction conditions and understanding the stereochemical outcomes of these reactions.

Conformational Analysis and Stereochemical Insights from Molecular Modeling

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational preferences of molecules. For this compound, a key aspect is its stereochemistry, particularly in comparison to its more stable (E)-isomer.

Ab initio calculations have shown that the (E)-conformer of ethyl 2-hydroxyiminopropanoate is more stable than the (Z)-conformer, with a calculated energy difference of 6.98 kJ/mol. rsc.org The higher energy of the (Z)-isomer can be attributed to steric hindrance between the hydroxyl group of the oxime and the ester functionality being in closer proximity. In the solid state, the (E)-isomer is observed, and its planarity is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. rsc.orgnih.gov

Key Stereochemical Features:

| Feature | Insight from Molecular Modeling |

| Dihedral Angles | The preferred dihedral angles in the (Z)-isomer would be influenced by the balance between electronic stabilization from conjugation and steric repulsion. |

| Intramolecular Interactions | Unlike the (E)-isomer, which can participate in intermolecular hydrogen bonding in the solid state, the (Z)-isomer may be more prone to forming intramolecular hydrogen bonds, although this could introduce ring strain. nih.gov |

| Rotational Barriers | Computational studies can quantify the energy barriers to rotation around single bonds, such as the C-C bond connecting the imino and ester groups, to identify the most stable rotational conformers of the (Z)-isomer. rsc.org |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering a dynamic perspective on their interactions with their environment, such as in a solvent.

For this compound, MD simulations could be used to understand its solvation and how it interacts with solvent molecules. In a protic solvent like ethanol (B145695) or water, the simulations would likely show the formation of hydrogen bonds between the solvent molecules and the oxygen and nitrogen atoms of the solute. The stability and dynamics of these hydrogen bonds can significantly influence the solubility and reactivity of the compound.

In the condensed phase, intermolecular interactions play a crucial role in the bulk properties of the substance. While the (E)-isomer is known to form sheets stabilized by O-H···N hydrogen bonds and π-stacking in the crystalline state, the packing of the (Z)-isomer would be different due to its stereochemistry. rsc.orgnih.gov MD simulations could predict the likely packing arrangements and calculate properties such as the density and heat of vaporization for the (Z)-isomer in a liquid state. These simulations would also shed light on the dynamics of intermolecular interactions, such as the lifetime of hydrogen bonds and the nature of van der Waals forces.

Future Research Directions and Emerging Challenges

Development of Novel Catalytic Systems for Selective Transformations of Ethyl (2Z)-2-hydroxyiminopropanoate

The development of highly efficient and selective catalytic systems is paramount for expanding the synthetic utility of this compound. Current research in oxime chemistry highlights the transformative potential of transition metal catalysis and biocatalysis, which could be effectively harnessed for this specific compound. researchgate.netnsf.govresearchgate.netresearchgate.net

Future research will likely pursue the design of novel catalysts for key transformations, including:

Asymmetric Hydrogenation: The catalytic reduction of the oxime moiety to a primary amine is a critical step for the synthesis of α-amino acids and their derivatives. nih.govresearchgate.net A significant challenge lies in controlling the stereochemistry of this transformation. Future work will likely focus on developing chiral catalysts, potentially based on rhodium or iridium, that can achieve high enantioselectivity in the hydrogenation of the C=N bond. numberanalytics.com The E/Z geometry of the oxime double bond can significantly affect stereoselectivity, presenting a specific challenge and area of investigation for the (2Z)-isomer. nih.govresearchgate.net

Selective N-O Bond Cleavage: The N-O bond in oximes can be cleaved to generate iminyl radicals, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. nsf.govnih.gov Research into transition metal-catalyzed or photoredox-catalyzed N-O bond cleavage of this compound could open new avenues for the synthesis of complex molecules. researchgate.netnih.gov

Biocatalytic Transformations: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. nih.govnih.govmdpi.com The use of biocatalysts, such as engineered oxidoreductases, could enable highly selective oxidations or reductions of the oxime and ester functionalities. nih.govnih.govacs.orgrsc.org For instance, biocatalytic C-H oxyfunctionalization could introduce new functional groups into the ethyl ester moiety, further diversifying its synthetic potential. nih.govnih.gov

Table 1: Potential Catalytic Transformations of this compound and Their Significance

| Transformation | Catalyst Type | Potential Products | Significance |

| Asymmetric Hydrogenation | Chiral Transition Metal Catalysts (e.g., Rh, Ir) | Chiral α-amino esters | Access to enantiomerically pure building blocks for pharmaceuticals and agrochemicals. nih.govnumberanalytics.com |

| N-O Bond Cleavage | Transition Metal Catalysts (e.g., Cu, Fe, Pd), Photocatalysts | Nitrogen-containing heterocycles | Synthesis of complex molecular scaffolds with potential biological activity. researchgate.netnsf.govnih.gov |

| Biocatalytic Reduction | Oxidoreductases | Chiral hydroxylamines, amino esters | Green and highly selective synthesis of valuable intermediates. nih.govresearchgate.net |

| Biocatalytic Oxidation | Oxygenases, Peroxygenases | Hydroxylated derivatives | Introduction of new functionalities for further synthetic elaboration or to modify material properties. nih.gov |

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

The unique structural features of this compound make it a promising candidate for applications in various emerging fields of chemistry, particularly in medicinal chemistry and the development of functional molecules.

Medicinal Chemistry: Oxime and oxime ether moieties are present in a number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.comnih.govnih.gov Future research could focus on using this compound as a scaffold to synthesize novel bioactive compounds. Its ester and oxime functionalities provide convenient handles for derivatization to create libraries of compounds for high-throughput screening. The development of oxime-based insecticides is also an active area of research where this compound could serve as a starting material. nih.gov

Bioconjugation: Oxime ligation is a powerful tool for bioconjugation due to its high selectivity and the stability of the resulting oxime ether bond. researchgate.netacs.org this compound could be functionalized and used as a linker molecule to attach probes or drugs to biomolecules.

Photoinitiators: Oxime esters have gained attention as efficient Type I photoinitiators for polymerization reactions due to the low N-O bond dissociation energy. researchgate.net Research into converting this compound into photoinitiating systems could lead to new applications in photolithography and 3D printing.

Integration of this compound into Advanced Materials Fabrication Technologies

The reactivity of the oxime group makes it an attractive component for the design of dynamic and functional materials. nsf.govresearchgate.net

Covalent Adaptable Networks (CANs): Oxime-based exchange reactions are being explored for the creation of CANs, which are polymers that can be reprocessed and healed. rsc.org this compound, with its two functional groups, could be incorporated as a cross-linker or a dynamic module in such materials. The kinetics of the oxime metathesis can be tuned, offering a pathway to materials with tailored properties. rsc.org

Functionalized Nanofabrics: Oxime-functionalized materials have been developed for applications such as the decontamination of nerve agents. acs.org By functionalizing polymers with derivatives of this compound, it may be possible to create reactive nanofabrics with enhanced surface area and specific functionalities.

Supramolecular Chemistry: The oxime group can participate in hydrogen bonding and coordination with metal ions, making it a useful motif in supramolecular chemistry and crystal engineering. rsc.org The specific stereochemistry of the (2Z)-isomer could lead to unique self-assembly behaviors and the formation of novel supramolecular architectures.

Addressing Sustainability and Scalability in Synthesis and Application Methodologies

As with any chemical compound intended for broader application, the sustainability and scalability of the synthesis and use of this compound are critical considerations.

Green Synthesis Routes: Traditional methods for oxime synthesis can involve hazardous reagents and generate significant waste. ijprajournal.comnih.govresearchgate.net Future research will need to focus on developing greener synthetic routes. This could involve the use of natural acid catalysts, aqueous reaction media, or solvent-free conditions, such as grindstone chemistry. ijprajournal.comnih.govresearchgate.netnih.gov Electrosynthesis is another emerging sustainable method for producing oximes. acs.orgbohrium.com

Atom Economy: Catalytic methods that proceed with high atom economy will be crucial for the sustainable production of this compound and its derivatives. This includes minimizing the use of stoichiometric reagents and protecting groups.

Scalability Challenges: Scaling up the synthesis of a specific isomer like (2Z)-ethyl 2-hydroxyiminopropanoate can be challenging. Controlling the E/Z selectivity on an industrial scale will require robust and optimized reaction conditions. Furthermore, the purification of the desired isomer from a mixture can be costly and resource-intensive. Overcoming these hurdles will be essential for the commercial viability of any applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.